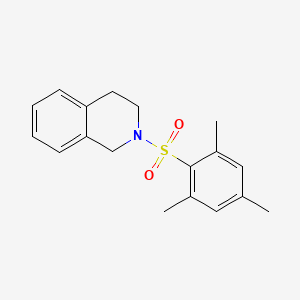

2-(mesitylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

2-(Mesitylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline moiety, which is commonly found in biologically active molecules of both natural and synthetic origin. These derivatives are known for their potential as pharmaceutical agents due to their diverse biological properties (Redda et al., 2010).

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves various steps. For instance, 2-aminoisoquinoliniumiodide, a starting material, is obtained by reacting hydroxylamine-O-sulfonic acid with isoquinoline. This is followed by a series of reactions including the use of benzoyl chlorides or benzenesulfonyl chlorides, leading to the formation of 1-(substituted benzoyl/benzenesulfonylamino)-1,2,3,4-tetrahydroisoquinolines (Redda et al., 2010).

Molecular Structure Analysis

The crystal structure of human carbonic anhydrase II in complex with 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamide, a similar compound, reveals unusual binding modes. Structural analyses of these complexes provide insights into the binding interactions of tetrahydroisoquinoline derivatives (Mader et al., 2011).

Chemical Reactions and Properties

1,2,3,4-Tetrahydroisoquinoline derivatives undergo various chemical reactions, including cyclizations and reductions, to form stable compounds. These reactions are influenced by the presence of different substituents, which affect the chemical properties of the resulting compounds (Kashdan et al., 1982).

Physical Properties Analysis

The physical properties of these derivatives are characterized by their solid-state structures and melting points. For example, the synthesis and characterization of 1,2,3,4-tetrahydroquinoline derivatives show their crystalline nature and specific melting points (Correa et al., 2002).

Chemical Properties Analysis

The chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their synthesis and structural modifications. These properties are critical in determining their biological activities and potential pharmaceutical applications. Studies on these derivatives, such as those involving cyclization reactions and structural characterizations, provide valuable insights into their chemical behaviors (Ponzo & Kaufman, 1995).

Applications De Recherche Scientifique

Anticancer Agent Synthesis

The tetrahydroisoquinoline moiety, present in biologically active molecules, plays a significant role in anticancer research. Derivatives of 1,2,3,4-tetrahydroisoquinoline have shown potent cytotoxic activities in various cancer cell lines, indicating their potential as anticancer agents. The synthesis of these compounds involves complex reactions, leading to analogs with modifications that impact their electronic, steric, and lipophilic properties. These developments could provide novel and safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Neuroprotection and Parkinson's Disease

Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline, have been identified in the human brain. Certain derivatives are considered potential endogenous anti-parkinsonism agents. The presence of these compounds in parkinsonian and normal human brains suggests they may play a role in the development or prevention of Parkinson's disease (Niwa et al., 1987).

Interaction with Carbonic Anhydrase

Isoquinolinesulfonamides, including tetrahydroisoquinoline derivatives, inhibit human carbonic anhydrases and show selectivity towards therapeutically relevant isozymes. Structural analyses of these compounds' interaction with carbonic anhydrase provide valuable insights for the design of selective inhibitors, which could have applications in treating diseases like cancer and certain neuronal disorders (Mader et al., 2011).

Catalytic Asymmetric Synthesis

C1-chiral tetrahydroisoquinolines, derived from 1,2,3,4-tetrahydroisoquinoline, exhibit a wide range of bioactivities and are used as chiral scaffolds in asymmetric catalysis. Research into novel catalytic stereoselective strategies for synthesizing these scaffolds is vital for the total synthesis of alkaloid natural products, which have various therapeutic applications (Liu et al., 2015).

Therapeutic Applications and Patent Review

The tetrahydroisoquinoline scaffold is recognized for its therapeutic potential in various domains such as cancer, malaria, CNS disorders, cardiovascular and metabolic diseases. Recent patents have revealed the synthesis of THIQ derivatives for diverse therapeutic activities, highlighting their significance in drug discovery for cancer and CNS disorders. These derivatives could also be promising candidates for infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis (Singh & Shah, 2017).

Propriétés

IUPAC Name |

2-(2,4,6-trimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-13-10-14(2)18(15(3)11-13)22(20,21)19-9-8-16-6-4-5-7-17(16)12-19/h4-7,10-11H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMLUEBKUYYNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5612537.png)

![1-(4-fluoro-3-methoxybenzyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5612544.png)

![1-ethyl-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5612547.png)

![2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)

![2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5612564.png)

![1-cyclopropyl-N-ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5612568.png)

![N-{2-[4-(4-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}urea](/img/structure/B5612573.png)

![methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5612593.png)

![1-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5612602.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5612625.png)

![5-nitro-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyridine](/img/structure/B5612627.png)